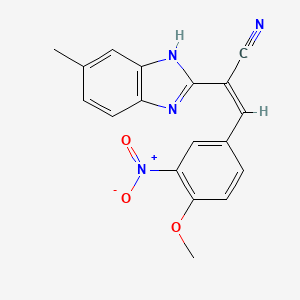![molecular formula C18H21ClN2O B5322101 [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B5322101.png)
[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. This compound has gained significant attention in recent years due to its ability to interact with various biological targets, making it a promising candidate for drug development.
作用机制
The mechanism of action of [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol is not fully understood. However, it is believed to exert its therapeutic effects through its interaction with various neurotransmitter receptors in the brain. This compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of depression and schizophrenia. This compound has also been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders.
实验室实验的优点和局限性
The advantages of using [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol in lab experiments include its high selectivity for dopamine receptors, its ability to cross the blood-brain barrier, and its potential therapeutic properties. However, there are also some limitations associated with this compound. For example, it has a short half-life, which may make it difficult to use in long-term studies. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes.
未来方向
There are many potential future directions for the research of [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic properties.
2. Development of new synthetic methods for the production of this compound to increase its availability for research purposes.
3. Investigation of the potential use of this compound in the treatment of other neurological and psychiatric disorders.
4. Development of new derivatives of this compound with improved pharmacological properties.
5. Exploration of the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in recent years for its potential therapeutic properties. Its ability to interact with various biological targets makes it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing this compound is through the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
科学研究应用
[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol has been extensively studied for its potential therapeutic properties. It has been shown to interact with various biological targets such as dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has been investigated for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.
属性
IUPAC Name |
[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c19-16-8-4-10-20-17(16)21-11-5-9-18(13-21,14-22)12-15-6-2-1-3-7-15/h1-4,6-8,10,22H,5,9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUUTNQACZUKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)Cl)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5322021.png)


![N-(2-methoxyethyl)-4-methyl-3-[2-(methylamino)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5322039.png)
![4-[(pyridin-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5322043.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5322048.png)
![N~2~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5322055.png)
![5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-2-(1-piperidinyl)pyrimidine](/img/structure/B5322060.png)
![2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine](/img/structure/B5322070.png)
![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)

![3-allyl-5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5322113.png)
![3-{[(2,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5322120.png)
![8-[(2-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5322121.png)